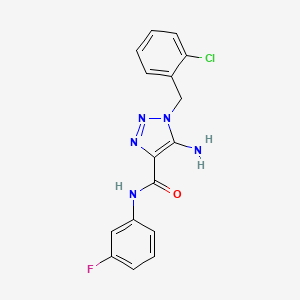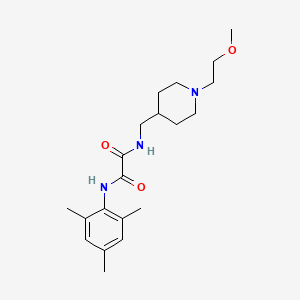![molecular formula C15H27N7O2 B2558062 2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine CAS No. 674297-49-5](/img/structure/B2558062.png)
2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a promising therapeutic target for B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Scientific Research Applications
Drug Discovery and Design
The pyrrolidine ring is a common feature in many biologically active compounds due to its non-planarity and ability to adopt various conformations, which can be crucial for binding to biological targets . In drug design, the pyrrolidine structure is often used to improve the pharmacokinetic profile of new compounds. For instance, derivatives of this compound have been synthesized as selective androgen receptor modulators (SARMs), optimizing previously known structures for better efficacy .
Antitumor Activity
Compounds with the pyrrolidine moiety have been designed to inhibit cyclin-dependent protein kinases (CDKs), which play a significant role in cell cycle regulation. These inhibitors have shown promising antitumor activities, particularly against breast cancer cells and gastric cancer cells, surpassing the performance of some existing drugs . The introduction of the pyrrolidine ring into these molecules can lead to novel structures with enhanced antitumor activity.
Pharmacology
In pharmacological research, the pyrrolidine ring’s stereogenicity is of interest. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, affecting how they bind to enantioselective proteins. This feature is exploited to develop compounds with specific desired effects and minimal side effects .
Biotechnology
The pyrrolidine scaffold is used in biotechnology to create compounds that can selectively modulate biological pathways. For example, the derivatives of this compound have been explored for their potential to modulate androgen receptors, which could be beneficial in treating conditions like muscle wasting and osteoporosis .
Chemical Synthesis
In synthetic chemistry, the pyrrolidine ring is used as a building block for constructing complex molecules. Its reactivity and ability to form stable heterocyclic compounds make it a valuable component in the synthesis of various organic compounds, including those with potential therapeutic applications .
Medicinal Chemistry
The pyrrolidine ring is a key element in medicinal chemistry for the development of new therapeutic agents. Its incorporation into drug molecules can significantly affect their three-dimensional structure, which is critical for drug-receptor interactions. This has led to the development of new drugs with improved efficacy and safety profiles .
Mechanism of Action
Target of Action
The primary targets of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine Compounds with similar structures have been reported to target cyclin-dependent kinases (cdks), which are crucial in the regulation of cell cycle and transcription .
Mode of Action
The exact mode of action of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine Similar compounds have been shown to inhibit cdks, thereby affecting cell cycle progression and transcription .
Biochemical Pathways
The specific biochemical pathways affected by N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine Inhibition of cdks can affect multiple pathways related to cell cycle progression and transcription .
Pharmacokinetics
The ADME properties of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine Inhibition of cdks can lead to cell cycle arrest and altered transcription, potentially leading to antitumor activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N2-(3-(diethylamino)propyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7O2/c1-3-20(4-2)9-7-8-17-15-18-13(16)12(22(23)24)14(19-15)21-10-5-6-11-21/h3-11H2,1-2H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRXECSMVQNMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=C(C(=N1)N2CCCC2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

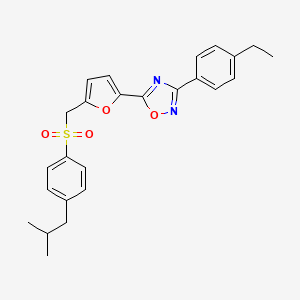
![4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2557980.png)
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide](/img/structure/B2557982.png)
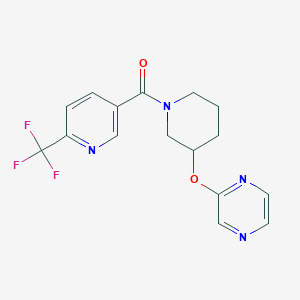
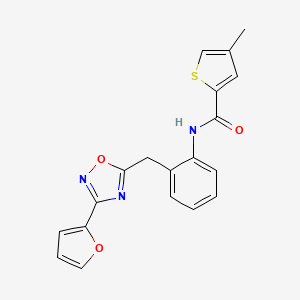



![(3r,5r,7r)-N-([2,2'-bifuran]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2557991.png)

![2-{8-[(3,4-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B2557999.png)
